- Unexpected oxidation of nitrendipine. Properties of oxidized nitrendipine and its Cu(II) complex, Journal of Molecular Structure, 2019, 1177, 199-203

Cas no 89267-41-4 (Dehydronitrendipine)

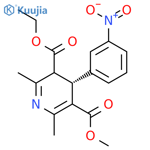

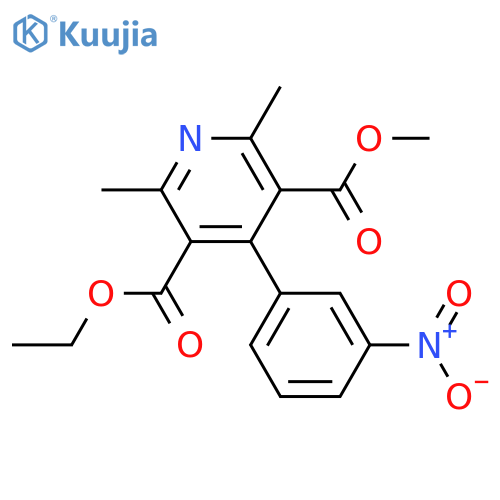

Dehydronitrendipine structure

Productnaam:Dehydronitrendipine

CAS-nummer:89267-41-4

MF:C18H18N2O6

MW:358.345324993134

CID:724984

Dehydronitrendipine Chemische en fysische eigenschappen

Naam en identificatie

-

- Dehydronitrendipine

- 3,5-Pyridinedicarboxylicacid, 2,6-dimethyl-4-(3-nitrophenyl)-, 3-ethyl 5-methyl ester

- Ethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate

- BAY-m 4786

- 3,5-Pyridinedicarboxylic acid, 2,6-dimethyl-4-(3-nitrophenyl)-, ethyl methyl ester (9CI)

- 3-Ethyl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate

- Ethyl Methyl 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate (Photolysis Product)

-

- Inchi: 1S/C18H18N2O6/c1-5-26-18(22)15-11(3)19-10(2)14(17(21)25-4)16(15)12-7-6-8-13(9-12)20(23)24/h6-9H,5H2,1-4H3

- InChI-sleutel: YEHVABIPGJLMET-UHFFFAOYSA-N

- LACHT: O=C(C1C(C2C=C([N+](=O)[O-])C=CC=2)=C(C(OCC)=O)C(C)=NC=1C)OC

Berekende eigenschappen

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 0

- Aantal waterstofbondacceptatoren: 7

- Zware atoomtelling: 26

- Aantal draaibare bindingen: 6

- Complexiteit: 534

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- Oppervlakte lading: 0

- Aantal tautomers: 15

- XLogP3: 3.2

Experimentele eigenschappen

- Dichtheid: 1.259±0.06 g/cm3 (20 ºC 760 Torr),

- Smeltpunt: 59-61 ºC

- Oplosbaarheid: Almost insoluble (0.061 g/l) (25 º C),

Dehydronitrendipine Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| TRC | D229990-100mg |

Dehydronitrendipine |

89267-41-4 | 100mg |

$487.00 | 2023-05-18 | ||

| Biosynth | ID57949-50 mg |

2,6-Dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid ethyl methyl ester |

89267-41-4 | 50mg |

$191.00 | 2023-01-04 | ||

| Biosynth | ID57949-100 mg |

2,6-Dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid ethyl methyl ester |

89267-41-4 | 100MG |

$636.00 | 2023-01-04 | ||

| Biosynth | ID57949-10 mg |

2,6-Dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid ethyl methyl ester |

89267-41-4 | 10mg |

$63.60 | 2023-01-04 | ||

| TRC | D229990-250mg |

Dehydronitrendipine |

89267-41-4 | 250mg |

$973.00 | 2023-05-18 | ||

| Biosynth | ID57949-25 mg |

2,6-Dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid ethyl methyl ester |

89267-41-4 | 25mg |

$127.00 | 2023-01-04 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | N0905005 |

89267-41-4 | ¥1556.7 | 2023-01-14 | ||||

| TRC | D229990-10mg |

Dehydronitrendipine |

89267-41-4 | 10mg |

$ 63.00 | 2023-09-08 | ||

| TRC | D229990-50mg |

Dehydronitrendipine |

89267-41-4 | 50mg |

$ 265.00 | 2023-09-08 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | N0905005 |

Dehydronitrendipine |

89267-41-4 | European Pharmacopoeia (EP) Reference Standard | ¥2654.27 | 2022-02-23 |

Dehydronitrendipine Productiemethode

Synthetic Routes 1

Reactievoorwaarden

1.1 Solvents: Methanol ; 8 h

Referentie

Synthetic Routes 2

Reactievoorwaarden

1.1 Catalysts: (SP-5-12)-Chloro[29H,31H-phthalocyaninato(2-)-κN29,κN30,κN31,κN32]iron Solvents: Acetic acid ; rt

1.2 Reagents: tert-Butyl hydroperoxide Solvents: Decane ; 4 min, rt

1.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; pH 7

1.2 Reagents: tert-Butyl hydroperoxide Solvents: Decane ; 4 min, rt

1.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; pH 7

Referentie

- A highly efficient biomimetic aromatization of Hantzsch-1,4-dihydropyridines with t-butylhydroperoxide, catalyzed by iron(III) phthalocyanine chloride, Bioorganic & Medicinal Chemistry, 2008, 16(20), 9276-9282

Synthetic Routes 3

Reactievoorwaarden

1.1 Reagents: Nitric acid Solvents: Water

Referentie

- Oxidation of 4-aryl- and 4-alkyl-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)-1,4-dihydropyridines by human liver microsomes and immunochemical evidence for the involvement of a form of cytochrome P-450, Journal of Medicinal Chemistry, 1986, 29(9), 1596-603

Synthetic Routes 4

Reactievoorwaarden

1.1 Reagents: Oxygen Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetic acid , Acetonitrile ; 15 °C

Referentie

- Photoinduced Aromatization of Dihydropyridines, Synthesis, 2016, 48(23), 4221-4227

Synthetic Routes 5

Reactievoorwaarden

1.1 Solvents: Methanol ; rt

Referentie

- Intramolecular Electron Transfer in the Photochemistry of Some Nitrophenyldihydropyridines, Journal of Organic Chemistry, 2006, 71(5), 2037-2045

Synthetic Routes 6

Reactievoorwaarden

Referentie

- A polarographic study of the photodegradation of nitrendipine, Journal of Pharmaceutical and Biomedical Analysis, 1990, 8(1), 43-7

Synthetic Routes 7

Reactievoorwaarden

1.1 Reagents: Oxygen Catalysts: Tempo , Sodium nitrite , Iron chloride (FeCl3) Solvents: Acetic acid , Acetonitrile ; 45 min, rt

Referentie

- An efficient transition-metal-chloride/sodium-nitrite/TEMPO catalytic system for aerobic oxidative aromatization of Hantzsch 1,4-dihydropyridines, Journal of Chemical Research, 2013, 37(7), 409-412

Synthetic Routes 8

Reactievoorwaarden

1.1 Reagents: Carbamide peroxide Catalysts: Iodine Solvents: Ethyl acetate ; 1.55 h, rt

1.2 Reagents: Sodium pyrosulfite Solvents: Water ; rt

1.2 Reagents: Sodium pyrosulfite Solvents: Water ; rt

Referentie

- An efficient, metal-free, room temperature aromatization of Hantzsch-1,4-dihydropyridines with urea-hydrogen peroxide adduct, catalyzed by molecular iodine, Tetrahedron, 2008, 64(24), 5649-5656

Synthetic Routes 9

Reactievoorwaarden

1.1 Reagents: Acetic acid , Lead tetraacetate Solvents: Dichloromethane ; 15 min, rt; 60 min, rt

Referentie

- Mild, selective, and high-yield oxidation of Hantzsch 1,4-dihydropyridines with lead(IV) acetate, Heterocycles, 2005, 65(1), 23-35

Dehydronitrendipine Raw materials

Dehydronitrendipine Preparation Products

Dehydronitrendipine Gerelateerde literatuur

-

1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982

-

Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692

-

Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264

-

5. Book reviews

89267-41-4 (Dehydronitrendipine) Gerelateerde producten

- 67035-22-7(3,5-dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate)

- 1805531-70-7(2-(Aminomethyl)-6-(difluoromethyl)-3-hydroxy-5-methylpyridine)

- 6192-44-5(2-Phenoxyethyl acetate)

- 1424355-15-6((E)-2-(Azocane-1-carbonyl)-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enenitrile)

- 2026107-23-1(2-Amino-5-cyclopropyl-5-methylhexanoic acid)

- 329205-78-9(Methyl 3-(2-oxopyrrolidin-1-yl)benzoate)

- 1231755-76-2(methyl 2-(2-chlorophenyl)prop-2-enoate)

- 1332530-35-4(N-Methyl-1-(2-methylpyrimidin-4-yl)methanamine;dihydrochloride)

- 1256837-35-0(1-(5-methoxypyridin-2-yl)cyclobutan-1-amine)

- 1825315-22-7(Methyl 3-ethoxy-2,2-dimethyl-1-(prop-2-ynylamino)cyclobutane-1-carboxylate)

Aanbevolen leveranciers

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

Goudlid

CN Leverancier

Bulk

Zhangzhou Sinobioway Peptide Co.,Ltd.

Goudlid

CN Leverancier

Reagentie

钜澜化工科技(青岛)有限公司

Goudlid

CN Leverancier

Bulk

Jinan Hanyu Chemical Co.,Ltd.

Goudlid

CN Leverancier

Bulk

Shandong Feiyang Chemical Co., Ltd

Goudlid

CN Leverancier

Bulk